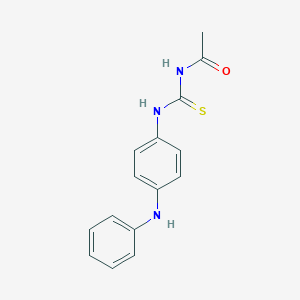

N-acetyl-N'-(4-anilinophenyl)thiourea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-acetyl-N’-(4-anilinophenyl)thiourea” is a chemical compound with the molecular formula C15H15N3OS . It is a type of thiourea derivative, a class of compounds that have been widely studied for their diverse chemical and biological properties .

Synthesis Analysis

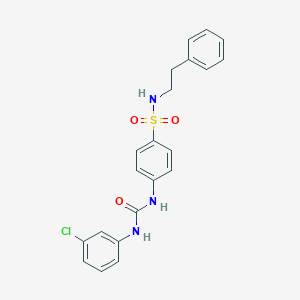

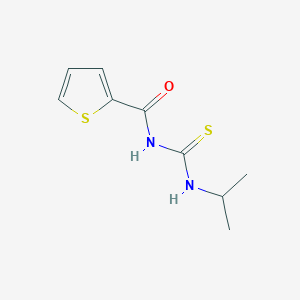

The synthesis of N-acyl thiourea derivatives, such as “N-acetyl-N’-(4-anilinophenyl)thiourea”, typically involves the reaction of isothiocyanate with a heterocyclic amine . This process has been used to create a diverse library of N-acyl thiourea derivatives with heterocyclic rings .Molecular Structure Analysis

The molecular structure of “N-acetyl-N’-(4-anilinophenyl)thiourea” is characterized by the presence of an acetyl group (N-acetyl), an anilinophenyl group (N’-(4-anilinophenyl)), and a thiourea core .Chemical Reactions Analysis

Thiourea derivatives, including “N-acetyl-N’-(4-anilinophenyl)thiourea”, have been shown to participate in various chemical reactions. For instance, they can act as hydrogen bond donor catalysts, activating electrophiles such as carbonyl compounds, imines, and nitro functional groups to react with nucleophiles .Aplicaciones Científicas De Investigación

Synthetic Precursors of New Heterocycles

Thioureas, including N-acetyl-N’-(4-anilinophenyl)thiourea, are used as synthetic precursors of new heterocycles . They are used in the synthesis of several important heterocyclic compounds .

Pharmacological Applications

Thioureas exhibit a wide variety of biological activities such as antitumor, enzyme inhibitory, anti-bacterial, anti-fungal, and anti-malarial activities . They have been shown to have antimicrobial, antitumor, antiviral, antiparasitic, antidiabetic, fungicidal, pesticidal, and urease inhibitory activities .

Materials Science and Technology

Thioureas find utilization in materials science and technology . They are used as chemosensors, adhesives, flame retardants, thermal stabilizers, antioxidants, and polymers .

Coordination Complexes

Due to the presence of sulfur and nitrogen atoms, which have a multitude of bonding possibilities, their coordination chemistry toward metal ions has become very significant . Their tremendously enhanced ligating properties resulted in the formation of transition metal complex compounds .

Organocatalysts

Thiourea derivatives also act as organocatalysts and have been used in many reactions . Their abilities in complex formation and as heterocycle synthons have great significance in organic synthesis .

Urease Inhibitors

The N,N-disubstituted thiourea scaffold with N-methyl quinolone system exhibited the most potent urease inhibitor activity . The previous compound exhibited relatively much greater activity, being approximately 12-fold more potent than thiourea and acetohydroxamic acid as references .

Mecanismo De Acción

While the specific mechanism of action for “N-acetyl-N’-(4-anilinophenyl)thiourea” is not explicitly mentioned in the search results, thiourea derivatives in general are known to exhibit a variety of biological activities. They can act as enzyme inhibitors, DNA binders, and have shown antimicrobial, anti-inflammatory, and anticancer properties .

Safety and Hazards

Direcciones Futuras

Research on N-acyl thiourea derivatives, including “N-acetyl-N’-(4-anilinophenyl)thiourea”, continues to be a promising area. These compounds could be exploited as precursor scaffolds for designing valuable heterocycles with anticipated biological activities . They also have potential applications in various fields such as ion sensors, corrosion inhibitors, molecular electronics, metal extraction, and pharmaceuticals .

Propiedades

IUPAC Name |

N-[(4-anilinophenyl)carbamothioyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3OS/c1-11(19)16-15(20)18-14-9-7-13(8-10-14)17-12-5-3-2-4-6-12/h2-10,17H,1H3,(H2,16,18,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAWQZJXFOUPZEE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(=S)NC1=CC=C(C=C1)NC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-acetyl-N'-(4-anilinophenyl)thiourea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

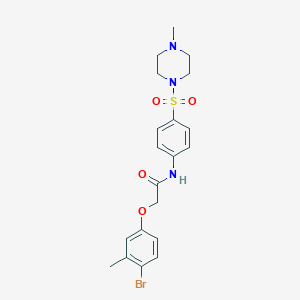

![4-{[(acetylamino)carbothioyl]amino}-N-(2,6-dimethoxy-4-pyrimidinyl)benzenesulfonamide](/img/structure/B468372.png)

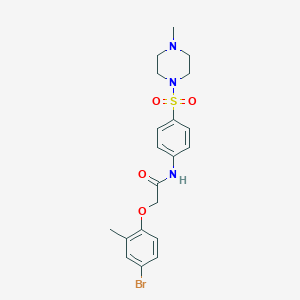

![N-[(4-morpholin-4-ylsulfonylphenyl)carbamothioyl]acetamide](/img/structure/B468383.png)

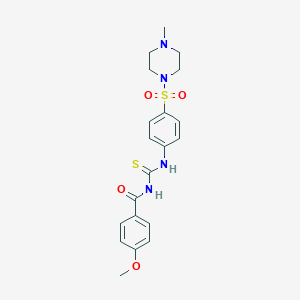

![(2E)-3-(4-fluorophenyl)-N-({4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}carbamothioyl)prop-2-enamide](/img/structure/B468450.png)

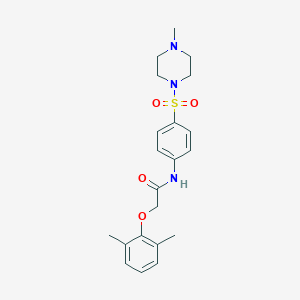

![4-tert-butyl-N-[[4-(4-methylpiperazin-1-yl)sulfonylphenyl]carbamothioyl]benzamide](/img/structure/B468456.png)

![4-[3-(3-Chloro-phenyl)-ureido]-N-(5-methyl-isoxazol-3-yl)-benzenesulfonamide](/img/structure/B468499.png)